molecular formula C11H12O2 B2912547 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one CAS No. 68660-11-7

1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one

Cat. No. B2912547
CAS RN: 68660-11-7
M. Wt: 176.215
InChI Key: QYYIGDKFUBVDDO-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one, also known as 5-APB, is a psychoactive substance that belongs to the benzofuran class of compounds. It was first synthesized in 1993 by David E. Nichols and his colleagues at Purdue University. Since then, it has gained popularity as a designer drug and has been used recreationally. However, it has also been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have garnered attention for their potential as anticancer agents. Some substituted benzofurans exhibit significant cell growth inhibitory effects in various cancer cell lines. For instance, compound 36, a benzofuran derivative, demonstrated substantial inhibition rates in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Researchers continue to explore novel benzofuran-based compounds for targeted cancer therapy.

Fluorescent Probe for Metal Ions

1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one has been employed as a fluorescent probe for detecting metal ions. Its unique properties make it useful in analytical chemistry and environmental monitoring.

Biological Activities Beyond Cancer

Benzofuran compounds exhibit diverse biological activities beyond anticancer effects. These include anti-inflammatory, analgesic, DNA-binding, and antiviral properties. Additionally, they have been investigated for treating conditions such as vitiligo, psoriasis, spasms, kidney stones, and hypertriglyceridemia .

Photochemical Synthesis of Naphtho[1,2-b]benzofuran Derivatives

Researchers have developed a novel approach to synthesize naphtho[1,2-b]benzofuran derivatives based on the photochemical reaction of 2,3-disubstituted benzofurans. This process involves photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via water elimination .

Mechanism of Action

Target of Action

The primary targets of 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing .

Mode of Action

As research progresses, more information about how this compound interacts with its targets will become available .

Biochemical Pathways

Benzofuran derivatives have been found to have a wide range of biological and pharmacological activities , suggesting that this compound may also interact with multiple biochemical pathways.

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a predicted boiling point of 3204° C at 760 mmHg . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one’s action are currently unknown. As research progresses, more information about the effects of this compound will become available .

properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-10(12)8-3-4-11-9(7-8)5-6-13-11/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYIGDKFUBVDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one

Synthesis routes and methods

Procedure details

To a solution of propionyl chloride (0.72 mL, 8.30 mmol) in dichloromethane (10 mL), aluminum chloride (835 mg, 6.25 mmol) was added at 0° C. under an argon atmosphere and stirred for 10 minutes, then a solution of 1,2-dihydrobenzofuran (500 mg, 4.15 mmol) in dichloromethane (11 mL) was added dropwisely at the same temperature. After stirring for 5 minutes, the resultant mixture was added with 1N HCl at 0° C. and extracted with ethyl acetate. The organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate, dried over anhydrous sodium sulfate, and concentrated in vacuo. The obtained residue was purified using silica-gel column chromatography (n-hexane/ethyl acetate), and 1-(2,3-dihydrobenzofuran-5-yl)propan-1-one (716 mg, yield 98%) was obtained as a white solid.
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
835 mg
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reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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